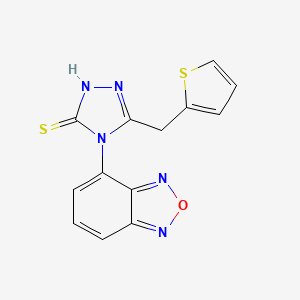
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)naphthalene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)naphthalene-1-carboxamide is a synthetic organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthalene ring fused with a thiophene ring, which is further modified with a carboxamide group. The presence of the dioxido group on the thiophene ring adds to its chemical reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)naphthalene-1-carboxamide typically involves the reaction of naphthalene-1-carboxylic acid with a thiophene derivative under specific conditions. One common method includes:
Starting Materials: Naphthalene-1-carboxylic acid and 2,3-dihydrothiophene.
Reaction Conditions: The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride to form the acyl chloride intermediate.
Formation of Carboxamide: The acyl chloride intermediate is then reacted with an amine derivative of thiophene under controlled temperature and pressure to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)naphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism by which N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)naphthalene-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, its anti-inflammatory properties may be attributed to the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide
- N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-nitro-N-p-tolyl-benzamide
Uniqueness
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)naphthalene-1-carboxamide stands out due to its unique combination of a naphthalene ring and a thiophene ring with a dioxido group. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C15H13NO3S |
|---|---|
Peso molecular |
287.3 g/mol |
Nombre IUPAC |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C15H13NO3S/c17-15(16-12-8-9-20(18,19)10-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-9,12H,10H2,(H,16,17) |
Clave InChI |
IPTPWIYSUZNUDW-UHFFFAOYSA-N |
SMILES canónico |
C1C(C=CS1(=O)=O)NC(=O)C2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(Hexyloxy)phenyl]-2-oxo-2H-benzo[H]chromen-3-YL cyanide](/img/structure/B11046338.png)

![2,4-Diamino-10-(dimethylamino)-8,8-dimethyl-5-(4-methylphenyl)-6-oxo-5,6,7,8,9,10-hexahydrobenzo[b][1,8]naphthyridine-3-carbonitrile](/img/structure/B11046346.png)
![propan-2-yl 2-(diethylamino)-4-methyl-6-[2-(trifluoromethyl)phenyl]-6H-1,3-thiazine-5-carboxylate](/img/structure/B11046353.png)
![4-oxo-6,7,8,9-tetrahydro-5H-oxadiazolo[3,4-a]azocin-10-ium-3-olate](/img/structure/B11046359.png)
![4-[(2-oxo-2H-chromen-6-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B11046373.png)
![6-(3-methoxyphenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione](/img/structure/B11046380.png)
![3-Benzyl-1-[(1-methyl-2,4-dioxo-1,2,3,4-tetrahydro[1,3]thiazolo[2,3-f]purin-6-yl)methyl]pyridinium](/img/structure/B11046394.png)
![ethyl {4-bromo-2-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenoxy}acetate](/img/structure/B11046395.png)
![5-({[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl}sulfanyl)-N,4-diphenyl-4H-1,2,4-triazol-3-amine](/img/structure/B11046401.png)
![2-[2-(2-methoxyethoxy)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B11046403.png)
![3-(2,5-difluorophenyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11046404.png)
![N-{7-[(2-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phenylacetamide](/img/structure/B11046417.png)
